![molecular formula C16H20N6O2 B2746991 N-(3-(1H-imidazol-1-yl)propyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1207031-39-7](/img/structure/B2746991.png)

N-(3-(1H-imidazol-1-yl)propyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

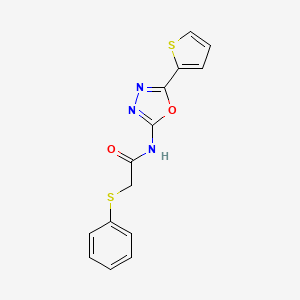

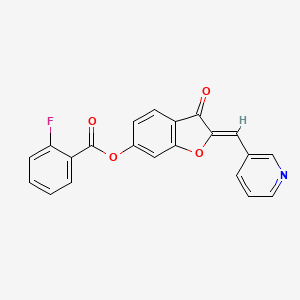

This compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a pyrazolo[4,3-c]pyridine ring, and a carboxamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The imidazole ring, for instance, is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the imidazole ring could make the compound relatively polar and soluble in water .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Synthesis and Reaction Mechanisms : The compound's synthesis involves reactions with various organic compounds. For instance, Yıldırım et al. (2005) explored the functionalization reactions of similar pyrazole carboxylic acids, providing insights into the synthesis mechanisms and structural determination of such compounds (Yıldırım, Kandemirli, & Demir, 2005).

Theoretical Studies : Theoretical studies, such as those by Crawforth and Paoletti (2009), offer insights into the one-pot synthesis methods of related imidazo[1,5-a]pyridines, highlighting efficient pathways for introducing various substituents (Crawforth & Paoletti, 2009).

Biological and Pharmacological Research

Antibacterial and Anticancer Properties : Compounds like N-(3-(1H-imidazol-1-yl)propyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide have been studied for their potential antibacterial and anticancer properties. Rahmouni et al. (2014) synthesized pyrazolopyrimidine derivatives with significant antibacterial activity, demonstrating the biomedical potential of such compounds (Rahmouni et al., 2014).

Inhibition of Specific Enzymes : Linton et al. (2011) investigated modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase, a crucial aspect in drug development for targeting specific biological pathways (Linton et al., 2011).

Chemical Properties and Applications

Reactivity and Compound Formation : Research on the reactivity of related compounds, as explored by Redhouse et al. (1992), provides valuable information on the formation of amidines and imidazoazines, which are key components in the synthesis of complex compounds like this compound (Redhouse et al., 1992).

Novel Synthesis Methods : The development of new synthesis methods, such as those described by Herath et al. (2010) for imidazo[1,2-a] heterocycles, showcases advancements in the efficient and scalable production of these compounds (Herath, Dahl, & Cosford, 2010).

Mecanismo De Acción

Target of Action

Compounds containing an imidazole moiety are known to have a broad range of biological activities . They are key components of many functional molecules used in various applications .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that it may be influenced by the polarity of its environment .

Propiedades

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-3-oxo-5-propan-2-yl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O2/c1-11(2)22-8-12(14-13(9-22)16(24)20-19-14)15(23)18-4-3-6-21-7-5-17-10-21/h5,7-11H,3-4,6H2,1-2H3,(H,18,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKPOJMWLKDKLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C2C(=NNC2=O)C(=C1)C(=O)NCCCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-N-[1-(Benzenesulfonyl)piperidin-4-yl]-4-N-cyclopropyl-6-N,6-N-dimethylpyrimidine-4,6-diamine](/img/structure/B2746908.png)

![9-(2,3-dimethylphenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2746916.png)

![N-(4-ethylbenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2746917.png)

![Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2746923.png)

![2-{Methyl[(oxan-3-yl)methyl]amino}pyrimidine-5-carbaldehyde](/img/structure/B2746925.png)

![4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride](/img/structure/B2746927.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2746928.png)

![Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate;hydrochloride](/img/structure/B2746931.png)